N-(4-methyl-2-nitrophenyl)-2-naphthalen-2-yloxyacetamide
Description
N-(4-methyl-2-nitrophenyl)-2-naphthalen-2-yloxyacetamide is an organic compound that belongs to the class of nitro compounds It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to a naphthalene moiety through an acetamide linkage
Properties
IUPAC Name |
N-(4-methyl-2-nitrophenyl)-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-13-6-9-17(18(10-13)21(23)24)20-19(22)12-25-16-8-7-14-4-2-3-5-15(14)11-16/h2-11H,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTUGDTTZGLFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-nitrophenyl)-2-naphthalen-2-yloxyacetamide typically involves the following steps:
Nitration of 4-methylphenylamine: The starting material, 4-methylphenylamine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 4-methyl-2-nitroaniline.
Formation of the acetamide derivative: The 4-methyl-2-nitroaniline is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form N-(4-methyl-2-nitrophenyl)acetamide.
Coupling with naphthol: Finally, the N-(4-methyl-2-nitrophenyl)acetamide is coupled with 2-naphthol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-nitrophenyl)-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: N-(4-amino-2-methylphenyl)-2-naphthalen-2-yloxyacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-methyl-2-nitrophenyl)-2-naphthalen-2-yloxyacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-methyl-2-nitrophenyl)-2-naphthalen-2-yloxyacetamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(4-methyl-2-nitrophenyl)-2-naphthalen-2-yloxyacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
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